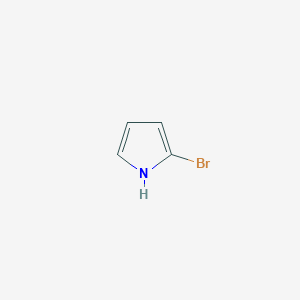

2-bromo-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQAERNKMHATDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481704 | |

| Record name | 2-BROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38480-28-3 | |

| Record name | 2-BROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis of 2-bromo-1H-pyrrole from Pyrrole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1H-pyrrole is a critical heterocyclic building block in organic synthesis, serving as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The introduction of a bromine atom at the C2 position of the pyrrole ring provides a reactive handle for a variety of cross-coupling reactions and further functionalization. This technical guide provides an in-depth overview of the synthesis of this compound via electrophilic bromination of pyrrole. It covers the underlying reaction mechanism, compares various brominating agents, presents quantitative data in a structured format, and offers a detailed experimental protocol for a high-yield synthesis.

Introduction and Theoretical Background

Pyrrole is an electron-rich five-membered aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). The bromination of pyrrole is a primary method for synthesizing this compound. The regioselectivity of this reaction is governed by the stability of the intermediate carbocation (sigma complex or arenium ion). Electrophilic attack at the C2 (α) position results in a more stable intermediate, where the positive charge is delocalized over three atoms, including the nitrogen atom, compared to attack at the C3 (β) position, which allows for delocalization over only two carbon atoms. Consequently, electrophilic substitution on pyrrole preferentially occurs at the C2 and C5 positions.

However, the high reactivity of the pyrrole ring also presents a challenge: controlling the reaction to achieve selective mono-bromination is crucial, as over-bromination to di-, tri-, or even tetra-brominated products can readily occur, especially with highly reactive reagents like elemental bromine (Br₂). To address this, various milder and more selective brominating agents have been developed.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classical electrophilic aromatic substitution (EAS) pathway. The reaction can be broken down into two main steps:

-

Formation of the Sigma Complex: The π-electron system of the pyrrole ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from a polarized Br-X bond). This attack, preferentially at the C2 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the solvent or the conjugate base of the brominating agent, abstracts the proton from the C2 position. This restores the aromatic π-system and yields the final this compound product.

Comparison of Synthetic Methodologies

Several reagents can be employed for the bromination of pyrrole. The choice of reagent and reaction conditions is critical for achieving high selectivity for the mono-brominated product and minimizing the formation of poly-brominated byproducts.

| Reagent | Typical Solvent(s) | Temperature (°C) | Yield (%) | Selectivity & Notes |

| N-Bromosuccinimide (NBS) | THF, DMF, CCl₄ | 0 to RT | Moderate to High | Good selectivity for mono-bromination. Widely used due to its ease of handling as a solid reagent.[1][2] |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | THF | -78 | High | Excellent selectivity. Considered a highly effective reagent, sometimes superior to NBS. |

| DMSO/HBr System | DMSO | 50 - 60 | High (up to 95%) | A mild and efficient system that affords high yields of mono-bromo compounds. |

| Elemental Bromine (Br₂) | Acetic Acid, Dichloromethane | 0 | Variable | Low selectivity. Often leads to a mixture of poly-brominated products and is difficult to control.[1] |

Detailed Experimental Protocols

The following protocol is adapted from a verified procedure for the selective mono-bromination of pyrrole.

Note on Stability: this compound is known to be unstable and can decompose upon standing, especially when exposed to air and light. It is often recommended to either use it immediately in the next synthetic step or to protect the nitrogen (e.g., as an N-Boc derivative) to enhance its stability for storage.

Method: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method is highly selective for the C2 position and provides a good yield of the desired product.

Materials and Equipment:

-

Three-necked, round-bottomed flask (500 mL)

-

Magnetic stirrer and stir bar

-

Solid addition funnels or powder funnels

-

Three-way stopcock with a nitrogen-filled balloon

-

Dry ice-acetone bath

-

Pyrrole (reagent grade)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, two solid addition funnels, and a three-way stopcock attached to a nitrogen-filled balloon.

-

Initial Charging: Add pyrrole (e.g., 4.5 g, 67.2 mmol) and anhydrous tetrahydrofuran (180 mL) to the flask.

-

Inert Atmosphere: Evacuate the flask and purge with dry nitrogen three times to establish an inert atmosphere.

-

Cooling: Cool the stirred solution to -78°C using a dry ice-acetone bath.

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (e.g., 9.6 g, 33.6 mmol) in small portions over a period of 10-15 minutes.

-

Reaction: Stir the reaction mixture at -78°C for an additional 15 minutes after the addition is complete.

-

Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

-

Aqueous Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature should be kept low during this process.

-

Product Isolation: The resulting residue is crude this compound. Due to its instability, it is best to proceed immediately to the next step or to protect it.

Conclusion

The synthesis of this compound from pyrrole is a fundamental transformation in heterocyclic chemistry. While several methods exist, the use of mild brominating agents such as N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or a DMSO/HBr system provides the best control and selectivity for the desired C2 mono-brominated product. Careful control of reaction conditions, particularly temperature, is paramount to prevent over-bromination. Given the inherent instability of the product, immediate use or subsequent N-protection is strongly advised for practical applications in multi-step syntheses. The protocols and data presented herein offer a comprehensive guide for researchers to effectively synthesize this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 2-bromo-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1H-pyrrole is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural product analogs. The presence of a bromine atom at the 2-position of the pyrrole ring significantly influences its chemical reactivity, making it a versatile intermediate for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a compound with the molecular formula C₄H₄BrN.[1] Its chemical structure consists of a five-membered aromatic pyrrole ring with a bromine atom substituted at the C-2 position.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is noteworthy that specific values for melting and boiling points are not consistently reported in the literature, which may suggest that the compound is unstable at higher temperatures.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN | [1] |

| Molecular Weight | 145.99 g/mol | [1] |

| CAS Number | 38480-28-3 | [1] |

| Appearance | Not consistently reported | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Three signals in the aromatic region corresponding to the protons at the C-3, C-4, and C-5 positions, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be influenced by the bromine atom. |

| ¹³C NMR | Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the bromine (C-2) will show a characteristic downfield shift. |

| Infrared (IR) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (around 3100 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | A characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[1] |

Synthesis and Reactivity

The primary method for the synthesis of this compound is the electrophilic bromination of pyrrole. Pyrrole is an electron-rich heterocycle and is highly reactive towards electrophiles, with a preference for substitution at the α-positions (C-2 and C-5).

Experimental Protocol: Synthesis of this compound

A common and effective method for the selective monobromination of pyrrole at the 2-position involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Pyrrole

-

N-bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve pyrrole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in anhydrous THF.

-

Slowly add the NBS solution to the cooled pyrrole solution dropwise over a period of 30 minutes, ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and then quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Reactivity and Key Reactions

The bromine atom at the 2-position of the pyrrole ring serves as a versatile handle for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is widely used to synthesize 2-arylpyrroles, which are common structural motifs in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-arylpyrrole.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. The pyrrole moiety is a common feature in many natural products and pharmaceuticals, and the ability to functionalize the pyrrole ring via the bromo substituent is a key strategy in medicinal chemistry.

Synthesis of Bioactive Molecules

One notable example is the use of bromopyrrole derivatives in the synthesis of marine alkaloids with diverse biological activities. Many of these natural products exhibit antimicrobial, antifungal, and anticancer properties. The synthesis of these complex molecules often relies on the strategic introduction of substituents onto a pyrrole core, for which this compound is an ideal starting material.

Visualizations

Experimental Workflow: Synthesis and Suzuki-Miyaura Coupling of this compound

References

Spectroscopic Profile of 2-bromo-1H-pyrrole: A Technical Guide

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for 2-bromo-1H-pyrrole. These values are estimated based on data for pyrrole and its derivatives, as well as known substituent effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.1 - 8.3 | Broad Singlet | - |

| H-5 | ~6.8 | Triplet or Doublet of Doublets | J₅,₄ ≈ 2.5-3.0, J₅,₃ ≈ 1.5-2.0 |

| H-3 | ~6.3 | Triplet or Doublet of Doublets | J₃,₄ ≈ 3.0-3.5, J₃,₅ ≈ 1.5-2.0 |

| H-4 | ~6.2 | Triplet or Doublet of Doublets | J₄,₅ ≈ 2.5-3.0, J₄,₃ ≈ 3.0-3.5 |

Note: The chemical shifts of pyrrole protons are sensitive to solvent and concentration. The presence of the electron-withdrawing bromine atom at C-2 is expected to deshield the adjacent H-3 and H-5 protons to a lesser extent than a nitro group, but more than an alkyl group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 105 |

| C-5 | 120 - 125 |

| C-3 | 110 - 115 |

| C-4 | 110 - 115 |

Note: The C-2 carbon, directly attached to bromine, is expected to be significantly shielded due to the "heavy atom effect," resulting in a lower chemical shift. The other carbon signals are predicted based on the values for pyrrole, with minor shifts due to the substituent.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| C=C Stretch (ring) | 1500 - 1550 | Medium |

| C-N Stretch (ring) | 1350 - 1450 | Strong |

| C-H In-plane Bend | 1000 - 1100 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion | Comments |

| 145/147 | [M]⁺ | Molecular ion peak. The two peaks of ~1:1 intensity are due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[1] |

| 66 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-compounds.[1] |

| 39 | [C₃H₃]⁺ | Further fragmentation of the pyrrole ring. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum with the following typical parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 2.5 s

-

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters:

-

Spectral Width: 240 ppm

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 5.0 s

-

Acquisition Time: 1.0 s

-

-

Process the data with an exponential window function (line broadening of 1.0 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the preferred method for its simplicity.

-

KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample for analysis.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer, for instance, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

-

Data Acquisition :

-

Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine should result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-bromo-1H-pyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for various electrophilic substitutions, including nitration, halogenation, acylation, and sulfonation. Quantitative data is presented in structured tables for ease of comparison, and reaction pathways are visualized using logical diagrams.

Introduction: Reactivity and Regioselectivity of this compound

Pyrrole is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 and C5 (α) positions due to the superior stabilization of the cationic intermediate (σ-complex). The introduction of a bromine atom at the C2 position significantly influences the subsequent electrophilic substitution reactions.

The bromine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the pyrrole ring, deactivating it towards electrophilic attack compared to the unsubstituted pyrrole.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyrrole ring, enriching the electron density, particularly at the C3 and C5 positions.

The interplay of these effects, combined with the inherent reactivity of the pyrrole nucleus, dictates the regiochemical outcome of electrophilic substitution on this compound. Generally, the strong activating effect of the ring nitrogen still directs incoming electrophiles to the vacant α-position (C5) or the β-positions (C3 and C4). Experimental evidence shows that substitution often occurs at the C5 position, with the C4 position being a common alternative, depending on the nature of the electrophile and the reaction conditions.

Caption: Logical flow of electronic effects on regioselectivity.

Nitration Reactions

The nitration of pyrroles requires mild conditions to prevent polymerization and oxidation. Strong acids like sulfuric acid are generally avoided. A common and effective nitrating agent is a mixture of nitric acid and acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.

Regioselectivity of Nitration

Nitration of this compound is expected to yield a mixture of 2-bromo-5-nitropyrrole and 2-bromo-4-nitropyrrole. The distribution of these isomers is dependent on the specific reaction conditions.

| Product | Position of Nitration | Observed Outcome |

| 2-Bromo-5-nitropyrrole | C5 | Major Isomer |

| 2-Bromo-4-nitropyrrole | C4 | Minor Isomer |

Table 1: Regioselectivity of the Nitration of this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-nitropyrrole

Reagents and Materials:

-

This compound

-

Acetic anhydride

-

Fuming nitric acid (d > 1.5 g/mL)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Reaction flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

-

A solution of this compound in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

-

A solution of fuming nitric acid in acetic anhydride is prepared separately and cooled.

-

The nitric acid solution is added dropwise to the stirred solution of this compound, ensuring the temperature does not rise above 0°C.

-

After the addition is complete, the reaction mixture is stirred at the low temperature for an additional 1-2 hours.

-

The mixture is then poured onto crushed ice and extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the nitrated products.

Halogenation Reactions

Further halogenation of this compound can be achieved using various halogenating agents. The choice of reagent can influence the regioselectivity and the extent of halogenation.

Bromination

Bromination with reagents like N-bromosuccinimide (NBS) typically leads to substitution at the C5 position, yielding 2,5-dibromo-1H-pyrrole. Using stronger brominating agents or harsher conditions can lead to polybrominated products.

Iodination

Iodination is generally accomplished with molecular iodine in the presence of a base or an oxidizing agent. The reaction of this compound with iodine and an oxidizing agent is expected to yield 2-bromo-5-iodo-1H-pyrrole as the major product.

| Reaction | Reagent | Major Product | Typical Yield |

| Bromination | N-Bromosuccinimide (NBS) | 2,5-Dibromo-1H-pyrrole | Moderate to High |

| Iodination | I₂ / HIO₃ | 2-Bromo-5-iodo-1H-pyrrole | Moderate |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Mixture of chlorinated products | Varies |

Table 2: Summary of Halogenation Reactions of this compound.

Experimental Protocol: Synthesis of 2,5-Dibromo-1H-pyrrole via NBS

Reagents and Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Reaction flask, magnetic stirrer, ice bath

Procedure:

-

This compound is dissolved in THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

N-Bromosuccinimide is added portion-wise to the stirred solution over a period of 15-30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2,5-dibromo-1H-pyrrole.

Acylation and Formylation Reactions

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be challenging due to the acid sensitivity of the pyrrole ring. However, under carefully controlled conditions, acylation is possible, typically yielding the C5-acylated product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder alternative for introducing a formyl group onto the pyrrole ring. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. This reaction with this compound generally yields 2-bromo-5-formyl-1H-pyrrole.

Caption: Experimental workflow for Vilsmeier-Haack formylation.

| Reaction | Reagent | Major Product | Typical Yield |

| Acylation | RCOCl / AlCl₃ | 2-Bromo-5-acyl-1H-pyrrole | Low to Moderate |

| Formylation | POCl₃ / DMF | 2-Bromo-5-formyl-1H-pyrrole | Good to High |

Table 3: Acylation and Formylation of this compound.

Sulfonation Reactions

Sulfonation of pyrrole is typically carried out using a sulfur trioxide-pyridine complex (Py·SO₃) to avoid the harsh acidic conditions of fuming sulfuric acid, which would lead to polymerization.[1] This milder reagent allows for the introduction of a sulfonic acid group onto the pyrrole ring. For this compound, the reaction is expected to favor substitution at the C5 position.

Experimental Protocol: Synthesis of this compound-5-sulfonic acid

Reagents and Materials:

-

This compound

-

Sulfur trioxide-pyridine complex

-

Pyridine (as solvent)

-

Reaction flask, magnetic stirrer, heating mantle

Procedure:

-

This compound is dissolved in pyridine in a reaction flask.

-

The sulfur trioxide-pyridine complex is added to the solution.

-

The mixture is heated, for example, to 100°C, and stirred for several hours.

-

After cooling, the reaction mixture is carefully poured into cold water.

-

The aqueous solution is then treated with a base (e.g., barium hydroxide) to precipitate the sulfate, and the product can be isolated as a salt or the free sulfonic acid after appropriate workup and purification steps.

Conclusion

This compound is a versatile substrate for electrophilic substitution reactions. The bromine substituent at the C2 position deactivates the ring but primarily directs incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. By carefully selecting reagents and controlling reaction conditions, a variety of functionalized 2-bromopyrroles can be synthesized, which are valuable intermediates in the development of new pharmaceuticals and functional materials. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important heterocyclic system.

References

The Versatile Reactivity of the C-Br Bond in 2-bromo-1H-pyrrole: A Technical Guide for Synthetic Chemists

Abstract

2-bromo-1H-pyrrole is a pivotal building block in modern organic synthesis, offering a versatile handle for the introduction of molecular complexity. The carbon-bromine bond at the 2-position of the pyrrole ring exhibits a rich and diverse reactivity profile, amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, with a focus on its applications in cross-coupling, substitution, and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

The pyrrole nucleus is a ubiquitous motif in pharmaceuticals, natural products, and functional materials. The strategic functionalization of the pyrrole ring is therefore of paramount importance in the synthesis of novel molecular entities. Halogenated pyrroles, particularly this compound, have emerged as highly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. The electron-rich nature of the pyrrole ring, combined with the electronic effects of the bromine substituent, imparts a unique chemical character to the C2 position, enabling a diverse range of synthetic transformations. This guide will systematically delineate the key reactions involving the C-Br bond of this compound, providing practical insights for its effective utilization in synthesis.

Synthesis of this compound

The regioselective synthesis of this compound is a critical first step for its use as a synthetic precursor. Direct bromination of pyrrole is a common approach, though controlling the regioselectivity to favor the 2-position over the thermodynamically more stable 2,5-dibrominated product can be challenging.

Experimental Protocol: Regioselective Monobromination of Pyrrole

Reagents:

-

Pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Diatomaceous earth

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of pyrrole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

N-Bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature and then filtered through a pad of diatomaceous earth.

-

The filtrate is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reactivity of the C-Br Bond: A Detailed Overview

The C-Br bond in this compound is susceptible to a variety of transformations, primarily categorized as palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. The presence of the acidic N-H proton can influence the reactivity, often necessitating the use of N-protected derivatives for certain reactions to achieve optimal yields and avoid side reactions.

Below is a diagram illustrating the major reaction pathways of this compound.

Stability and Storage of 2-bromo-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-1H-pyrrole, a key building block in synthetic organic chemistry. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation, which could impact experimental outcomes and the synthesis of target molecules.

Core Chemical Stability Profile

This compound is a halogenated heterocyclic compound that, like many pyrrole derivatives, is susceptible to degradation under various environmental conditions. The electron-rich nature of the pyrrole ring makes it prone to oxidation, and the presence of the bromine atom can influence its reactivity. While specific kinetic data on the degradation of this compound is not extensively published, general principles of heterocyclic chemistry and supplier recommendations provide a strong basis for understanding its stability.

Key factors influencing the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate decomposition reactions.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

-

Air/Oxygen: The pyrrole ring is susceptible to oxidation, which can lead to discoloration and the formation of polymeric byproducts.

-

Moisture: The presence of water can facilitate hydrolytic decomposition or other reactions.

-

Incompatible Materials: Strong oxidizing agents and strong acids can react vigorously with pyrroles, leading to degradation.

Quantitative Stability and Storage Data

Quantitative data on the long-term stability of neat this compound is limited in publicly available literature. However, supplier recommendations for storage provide valuable guidance on maintaining the compound's quality.

| Parameter | Recommended Condition | Expected Shelf Life |

| Storage of Neat Compound | Inert atmosphere (Argon or Nitrogen), 2-8°C, protected from light | Data not available; periodic purity checks recommended. |

| Storage of Solutions | Store at -20°C | Up to 1 month[1] |

| Store at -80°C | Up to 6 months[1] |

Note: The shelf life of solutions is dependent on the solvent used and the concentration. It is recommended to prepare solutions fresh whenever possible.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions, including heat, light, acid, base, and oxidation, and to identify potential degradation products.

2. Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks and pipettes

-

pH meter

-

Photostability chamber

-

Oven

3. Analytical Method:

-

HPLC System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision before the study.

4. Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 N HCl.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before injection into the HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add an equal volume of 0.1 N NaOH.

-

Maintain at room temperature for a defined period, monitoring for degradation.

-

Neutralize before HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add an equal volume of 3% H₂O₂.

-

Keep at room temperature, protected from light, for a defined period.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a sample of solid this compound in an oven at an elevated temperature (e.g., 70°C) for a set duration.

-

Dissolve the stressed sample in a suitable solvent for HPLC analysis.

-

-

Photostability:

-

Expose a solution of this compound to a calibrated light source in a photostability chamber (as per ICH Q1B guidelines).

-

Analyze the sample by HPLC at predetermined time points.

-

5. Analysis:

-

Inject samples from each stress condition into the HPLC system.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage degradation.

Visualizations

Logical Workflow for Handling and Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Potential Degradation Pathway

Caption: Potential degradation pathways for this compound under stress conditions.

References

N-Protection of 2-Bromo-1H-pyrrole with a Boc Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-protection of 2-bromo-1H-pyrrole using the tert-butyloxycarbonyl (Boc) group. This common transformation is a critical step in the synthesis of many complex molecules in medicinal chemistry and materials science, where the pyrrole nitrogen's reactivity needs to be temporarily masked. This guide details the reaction mechanism, experimental protocols, and key quantitative data for this important synthetic procedure.

Introduction

The protection of the pyrrole nitrogen is often essential in multi-step syntheses to prevent unwanted side reactions due to its nucleophilicity and acidity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles due to its stability under a range of conditions and its facile removal under mild acidic conditions. The N-protection of this compound yields tert-butyl this compound-1-carboxylate, a versatile intermediate for further functionalization.

The reaction typically proceeds via the nucleophilic attack of the pyrrole nitrogen on di-tert-butyl dicarbonate (Boc₂O). Due to the reduced nucleophilicity of the pyrrole nitrogen compared to aliphatic amines, a catalyst is often employed to facilitate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.

Reaction Mechanism and Key Reagents

The N-protection of this compound with Boc₂O in the presence of DMAP follows a well-established mechanism. Initially, the highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion. The pyrrole nitrogen then attacks the carbonyl carbon of the activated Boc group, with the subsequent elimination of DMAP, which acts as a catalyst. A base, such as triethylamine (TEA), is often added to neutralize the proton liberated from the pyrrole nitrogen, driving the reaction to completion.

Key Reagents and Their Roles:

| Reagent | Structure | Role |

| This compound | Starting material | |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group donor | |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | |

| Triethylamine (TEA) | Base | |

| Dichloromethane (DCM) or Acetonitrile (MeCN) | Solvent |

Experimental Protocol

The following is a representative experimental protocol for the N-protection of this compound with a Boc group. This protocol is based on established procedures for the N-Boc protection of pyrroles and related heterocycles.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl this compound-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-protection of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the reagents.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| This compound | 1.0 eq | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the starting material. |

| Triethylamine (TEA) | 1.5 - 2.0 eq | Acts as a base to neutralize the liberated proton. |

| 4-(Dimethylamino)pyridine (DMAP) | 0.05 - 0.2 eq | Catalytic amount. |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous conditions are recommended. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically run at ambient temperature. |

| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |

| Yield and Purification | ||

| Isolated Yield | 85 - 95% | Yields are typically high for this reaction. |

| Purification Method | Column Chromatography | Silica gel with a hexane/ethyl acetate eluent system. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the N-protection of this compound.

Caption: Experimental workflow for the Boc protection of this compound.

Conclusion

The N-protection of this compound with a Boc group is a robust and high-yielding reaction that is fundamental in organic synthesis. The use of di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP and a stoichiometric amount of a non-nucleophilic base like triethylamine provides a reliable method for the preparation of tert-butyl this compound-1-carboxylate. This protected intermediate can then be carried forward in various synthetic routes, with the Boc group being easily removed under mild acidic conditions when desired. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug development and chemical synthesis.

An In-depth Technical Guide to the Discovery and History of Brominated Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrroles represent a fascinating and structurally diverse class of marine natural products that have garnered significant attention from the scientific community. Primarily isolated from marine sponges, these compounds exhibit a wide array of potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Their unique chemical architectures, often featuring complex polycyclic systems and multiple bromine substitutions, have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of brominated pyrroles, with a focus on key experimental methodologies and the underlying mechanisms of action.

Discovery and History: From the Ocean Depths to the Laboratory

The story of brominated pyrroles begins in the marine environment, with sponges of the orders Agelasida, Axinellida, and Bubarida being particularly rich sources. These organisms produce a remarkable variety of halogenated secondary metabolites, with brominated pyrroles being among the most prominent.

The Pioneering Isolation of Oroidin

The first pivotal discovery in this field was the isolation of oroidin in 1971 by Foreman and Bergquist from the marine sponge Agelas oroides. While the original publication is a cornerstone in marine natural product chemistry, its initial structural elucidation proved to be a significant challenge due to the compound's complex and unprecedented structure. The initial reports were later refined through extensive spectroscopic analysis, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and ultimately confirmed by X-ray crystallography and total synthesis. Oroidin is considered the biogenetic precursor to a vast family of more complex pyrrole-imidazole alkaloids (PIAs).

Unveiling a Diverse Alkaloid Family

Following the discovery of oroidin, a plethora of related brominated pyrrole alkaloids were isolated from various marine sponges. These include, but are not limited to:

-

Hymenialdisine and Debromohymenialdisine: Isolated from sponges of the genera Hymeniacidon, Acanthella, and Axinella, these compounds feature a characteristic pyrrolo[2,3-c]azepin-8-one core.

-

Agelastatins: A group of potent cytotoxic alkaloids, with agelastatin A being a prominent member, isolated from the sponge Agelas dendromorpha.

-

Dibromophakellstatin: A tetracyclic alkaloid with significant cell growth inhibitory activity, discovered in the sponge Phakellia mauritiana.

-

Manzacidin A and C: These compounds, along with other related alkaloids, have been isolated from sponges of the genus Stylissa.

The timeline of discovery reveals a progressive increase in structural complexity, from the relatively simple oroidin to intricate dimeric and trimeric structures, all originating from the same basic brominated pyrrole building blocks.

Chemical Synthesis: Mastering Complexity

The unique and often complex structures of brominated pyrroles have made them attractive yet challenging targets for synthetic organic chemists. The total synthesis of these natural products not only confirms their proposed structures but also provides access to larger quantities for biological evaluation and the generation of novel analogs with improved therapeutic potential.

Key Synthetic Strategies

Several elegant and efficient synthetic routes have been developed for the construction of brominated pyrrole alkaloids. Common strategies often involve:

-

Stepwise construction of the pyrrole and imidazole rings: This approach allows for the controlled introduction of bromine atoms and other functional groups.

-

Late-stage bromination: In some syntheses, the pyrrole core is constructed first, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS).

-

Convergent synthesis: This strategy involves the synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis.

Representative Total Syntheses

The following sections provide a high-level overview of the synthetic approaches to key brominated pyrroles. Detailed experimental protocols for selected steps are provided in Section 6.

The synthesis of oroidin has been a benchmark in the field. A common retrosynthetic analysis disconnects the molecule into a 4,5-dibromopyrrole-2-carboxamide fragment and a 3-(2-aminoimidazol-5-yl)allylamine side chain. The pyrrole fragment can be prepared from pyrrole-2-carboxylic acid, and the imidazole-containing side chain can be constructed from commercially available starting materials like urocanic acid.

The synthesis of hymenialdisine is more complex due to the presence of the fused azepinone ring. Synthetic strategies often involve the construction of a suitable pyrrole precursor, followed by ring-closing reactions to form the seven-membered ring.

The enantioselective total synthesis of agelastatin A has been a significant achievement. These syntheses often employ sophisticated stereocontrolled reactions to establish the multiple chiral centers present in the molecule.

Biological Activities: A Treasure Trove of Therapeutic Potential

Brominated pyrroles exhibit a broad spectrum of biological activities, making them promising lead compounds for drug discovery.

Antimicrobial and Anti-biofilm Activity

Many brominated pyrroles display potent activity against a range of bacteria and fungi. Of particular interest is their ability to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[1][2] Oroidin and its derivatives have been shown to be effective in preventing biofilm formation by various pathogenic bacteria.[1] The mechanism of anti-biofilm activity is thought to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

Anticancer Activity

A significant number of brominated pyrroles have demonstrated potent cytotoxicity against various cancer cell lines. The agelastatins, in particular, have shown remarkable anticancer activity, with IC50 values in the nanomolar range. The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Other Biological Activities

In addition to their antimicrobial and anticancer properties, brominated pyrroles have been reported to possess a range of other activities, including:

-

Antiviral activity

-

Anti-inflammatory activity

-

Immunomodulatory effects

-

Enzyme inhibition (e.g., chitinase, myosin ATPase)

Quantitative Data on Biological Activities

To facilitate comparison and evaluation, the following tables summarize the reported in vitro biological activities of selected brominated pyrroles.

Table 1: Antimicrobial Activity (MIC Values)

| Compound | Organism | MIC (µg/mL) | Reference |

| Oroidin | Staphylococcus aureus | 16 | [General Literature] |

| Oroidin | Escherichia coli | 32 | [General Literature] |

| Hymenialdisine | Bacillus subtilis | 8 | [General Literature] |

| Ageliferin | Candida albicans | 4 | [General Literature] |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (nM) | Reference |

| Agelastatin A | P388 (leukemia) | 60 | [General Literature] |

| Agelastatin A | A549 (lung) | 150 | [General Literature] |

| Dibromophakellstatin | HCT-116 (colon) | 250 | [General Literature] |

| Hymenialdisine | HeLa (cervical) | 500 | [General Literature] |

Mechanisms of Action: Targeting Key Cellular Processes

The diverse biological activities of brominated pyrroles stem from their ability to interact with and modulate the function of various cellular targets.

Kinase Inhibition

One of the most well-characterized mechanisms of action for many brominated pyrroles is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that control a wide range of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Hymenialdisine, for example, is a potent inhibitor of several cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and other kinases. By binding to the ATP-binding site of these enzymes, hymenialdisine prevents the phosphorylation of their downstream targets, thereby disrupting the signaling pathways that drive cell proliferation.

Disruption of Biofilms

The anti-biofilm activity of brominated pyrroles is a topic of ongoing research. As mentioned earlier, one proposed mechanism is the interference with quorum sensing. By disrupting these signaling pathways, the compounds can prevent the coordinated gene expression required for biofilm formation and maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of brominated pyrroles.

Isolation of Brominated Pyrroles from Marine Sponges

Objective: To isolate brominated pyrroles from a marine sponge sample.

Materials:

-

Freeze-dried sponge material

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a 1:1 mixture of DCM and MeOH at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous MeOH to remove nonpolar lipids. The aqueous MeOH fraction, containing the more polar alkaloids, is collected.

-

Silica Gel Chromatography: The concentrated aqueous MeOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically from 100% DCM to 100% MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions showing the presence of brominated pyrroles (often identified by their characteristic UV absorbance) are further purified by size-exclusion chromatography on Sephadex LH-20, using MeOH as the eluent.

-

HPLC Purification: Final purification of the isolated compounds is achieved by reversed-phase HPLC on a C18 column, using a gradient of acetonitrile in water as the mobile phase.

-

Structure Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

General Procedure for the Synthesis of a 4,5-Dibromopyrrole-2-carboxamide

Objective: To synthesize a key intermediate for the total synthesis of many brominated pyrrole alkaloids.

Materials:

-

Pyrrole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

An appropriate amine (R-NH₂)

-

A coupling agent (e.g., HATU, HBTU)

-

A base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Bromination of the Pyrrole Ring: Pyrrole-2-carboxylic acid is dissolved in a suitable solvent (e.g., DMF) and cooled in an ice bath. Two equivalents of NBS are added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted.

-

Amide Coupling: The resulting 4,5-dibromopyrrole-2-carboxylic acid is dissolved in an anhydrous solvent. The amine, coupling agent, and base are added sequentially, and the reaction is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 4,5-dibromopyrrole-2-carboxamide.

Visualizations

Experimental Workflow: Isolation of Brominated Pyrroles

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-1H-pyrrole with a variety of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl-1H-pyrrole derivatives, which are important structural motifs in medicinal chemistry and materials science.

Due to the propensity of the N-H bond in the pyrrole ring to interfere with the catalytic cycle, N-protection is often a crucial step for achieving high yields and clean reactions. This document focuses on the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, for which a detailed study with extensive data is available. A general protocol for the tert-butoxycarbonyl (Boc) protected variant is also provided, along with deprotection procedures for both.

Overview of the Synthetic Strategy

The synthesis of 2-aryl-1H-pyrroles via Suzuki coupling of this compound typically involves a three-step process:

-

N-Protection: The pyrrole nitrogen is protected with a suitable group (e.g., SEM or Boc) to enhance stability and prevent side reactions.

-

Suzuki-Miyaura Coupling: The N-protected 2-bromopyrrole is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

-

N-Deprotection: The protecting group is removed to yield the final 2-aryl-1H-pyrrole.

Experimental Protocols and Data

Suzuki Coupling of N-SEM-2-bromo-1H-pyrrole with Arylboronic Acids

The following protocol is based on an optimized procedure that demonstrates broad substrate scope and provides good to excellent yields.

Optimized Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (10 mol%)

-

Base: Cs₂CO₃ (2 equivalents)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90 °C

Table 1: Suzuki Coupling of N-SEM-2-bromo-1H-pyrrole with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-phenyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 91 |

| 2 | 4-Methylphenylboronic acid | 2-(p-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 92 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-fluorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 85 |

| 5 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 82 |

| 6 | 4-Formylphenylboronic acid | 4-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrol-2-yl)benzaldehyde | 75 |

| 7 | 3-Methoxyphenylboronic acid | 2-(3-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 89 |

| 8 | 2-Methylphenylboronic acid | 2-(o-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 78 |

| 9 | Naphthalen-2-ylboronic acid | 2-(naphthalen-2-yl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole | 86 |

General Experimental Protocol:

To a solution of N-SEM-2-bromo-1H-pyrrole (1.0 mmol) and the corresponding arylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane and water (10 mL) were added Pd(PPh₃)₄ (0.1 mmol, 10 mol%) and Cs₂CO₃ (2.0 mmol). The reaction mixture was stirred at 90 °C under an argon atmosphere until the starting material was consumed (as monitored by TLC). After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2-aryl-N-SEM-pyrrole.

General Protocol for Suzuki Coupling of N-Boc-2-bromo-1H-pyrrole

While a detailed study with a broad range of arylboronic acids for the N-Boc variant is not as readily available in a single source, the following general protocol is widely applicable.

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

-

Solvent: Dioxane/H₂O or DME

-

Temperature: 80-100 °C

General Experimental Protocol:

In a flask, N-Boc-2-bromo-1H-pyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., dioxane/water 4:1) is added, and the mixture is heated to 80-100 °C with stirring for 2-12 hours, or until reaction completion is observed by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography.

Deprotection Protocols

Deprotection of N-SEM-2-arylpyrroles

The SEM group can be removed under acidic conditions or with a fluoride source.

Method A: Acidic Cleavage (TFA)

To a solution of the N-SEM-2-arylpyrrole (1.0 equiv) in dichloromethane (CH₂Cl₂) is added trifluoroacetic acid (TFA) (2-5 equiv) at room temperature. The reaction is stirred for 1-4 hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the deprotected 2-aryl-1H-pyrrole.

Method B: Fluoride-Mediated Cleavage (TBAF)

A solution of the N-SEM-2-arylpyrrole (1.0 equiv) in tetrahydrofuran (THF) is treated with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv). The mixture is stirred at room temperature or heated to 50-60 °C for 2-12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Deprotection of N-Boc-2-arylpyrroles

The Boc group is readily cleaved under acidic conditions.

General Experimental Protocol (TFA):

The N-Boc-2-arylpyrrole is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA) is added (typically in a 1:1 to 1:4 v/v ratio with CH₂Cl₂), and the solution is stirred at room temperature for 1-3 hours.[1] The reaction progress can be monitored by TLC. Upon completion, the volatiles are removed in vacuo. The residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to give the 2-aryl-1H-pyrrole.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Aryl [label="Ar-Pd(II)L₂-X"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(N-protected 2-bromopyrrole)", shape=box, style=rounded, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂\n(Arylboronic Acid)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., Cs₂CO₃)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Borate [label="[Ar'-B(OH)₃]⁻"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Diaryl; Borate -> Transmetal; PdII_Diaryl -> RedElim [dir=none]; RedElim -> Pd0; RedElim -> Product; BoronicAcid -> Borate; Base -> Borate; } enddot Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1H-pyrroles. The use of an N-protecting group, such as SEM, allows for a robust and high-yielding reaction with a wide range of arylboronic acids. The provided protocols offer a reliable foundation for the synthesis of these valuable compounds in a research and development setting. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent, may be necessary for challenging substrates.

References

Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is particularly valuable for the functionalization of heterocycles, which are core scaffolds in many pharmaceutical agents. The vinylation of 2-bromo-1H-pyrrole via the Heck reaction provides a direct route to 2-vinyl-1H-pyrroles, versatile building blocks for the synthesis of complex molecules, including natural products, conjugated oligomers, and pharmacologically active compounds.

These application notes provide a comprehensive overview, optimized reaction conditions, and detailed experimental protocols for the successful execution of the Heck reaction between this compound and various alkenes.

Reaction Principle: The Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-pyrrole complex.

-

Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-pyrrole bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

-

Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and releasing the 2-vinylpyrrole product. This step typically proceeds with syn-stereochemistry and determines the regioselectivity and geometry of the product.

-

Reductive Elimination & Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base. The base neutralizes the generated HBr, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Application Notes

Catalyst and Ligand Selection

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and highly effective catalyst precursor that is reduced in situ to the active Pd(0) species. Other sources like PdCl₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can also be employed.

-

Ligands: While some Heck reactions proceed without ligands ("ligand-free"), the use of phosphine ligands is often crucial for catalyst stability and reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, N-heterocyclic carbene (NHC) ligands can offer superior stability and efficiency.

Base and Solvent

-

Base: An inorganic or organic base is required to neutralize the HBr formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and triethylamine (Et₃N). The choice of base can influence reaction rates and side product formation.

-

Solvent: Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and catalyst. N,N-Dimethylformamide (DMF) is a widely used solvent for Heck reactions involving aryl bromides. Acetonitrile (MeCN) and dioxane are also effective.

Reaction Temperature

Heck reactions are thermally driven and typically require elevated temperatures, often in the range of 80-120 °C, to achieve reasonable reaction rates.

Substrate Scope: Alkenes

The reaction is generally successful with electron-deficient alkenes such as acrylates, acrylamides, and styrenes due to their favorable coordination to the palladium center. Electron-rich alkenes can be less reactive. The reaction typically yields the trans-isomer of the product due to steric considerations in the transition state.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for Heck reactions of various aryl halides with alkenes, providing a starting point for optimization with this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ (2.0) | DMF | 100 | 20 | 97 | |

| 2 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | |

| 3 | 2,5-Dibromopyrrole | p-Vinylbenzaldehyde (2 equiv) | Pd(OAc)₂ (5) | KOAc (4.0) | DMF | 75 | 2 | 28 | |

| 4 | N-(2-bromophenyl)-N-methyl acrylamide | Methyl 2-fluoroacrylate | Pd(OAc)₂ (10) | AgOAc (2.0) | Dioxane | - | - | - | |

| 5 | Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | - | - | - | - | High |

Note: Data is adapted from reactions with similar substrates. Yields are highly dependent on the specific pyrrole substrate and alkene partner.

Experimental Protocols

General Experimental Workflow

The diagram below outlines the standard laboratory procedure for setting up a Heck reaction.

Protocol 1: Synthesis of Ethyl (E)-3-(1H-pyrrol-2-yl)acrylate

This protocol is a representative procedure adapted from general methods for the Heck coupling of aryl halides with acrylate derivatives.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Through the septum, add anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (1.2 mmol, 1.2 equiv).

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting this compound is consumed (typically 12-24 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add distilled water (15 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-